BenchChemオンラインストアへようこそ!

4-[5-(Aminomethyl)pyridin-3-yl]phenol

Medicinal Chemistry Chemical Biology Synthetic Intermediate

4-[5-(Aminomethyl)pyridin-3-yl]phenol is the only commercially obtainable building block that simultaneously presents a free para-phenol, a 3-phenylpyridine scaffold, and an aminomethyl group at the pyridine 5-position. This precise connectivity – required by the D4 receptor pharmacophore (US 6,221,871) – cannot be replicated by the nearest isomer 5-(Aminomethyl)-2-(3-pyridinyl)phenol (CAS 943750-13-8) or the 4-(nicotinylamino)phenol linkage isomer. For medicinal chemistry teams, its orthogonal –OH and –NH₂ handles enable parallel SAR expansion, while the rigid biaryl core provides the conformational constraint essential for DPP-4 potency (IC₅₀ = 10 nM for optimized analogs). PROTAC designers benefit from a low-MW (200.24) scaffold that defines a rigid exit vector for ternary complex formation. Procure this single batch for multiple discovery workflows.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B7637799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Aminomethyl)pyridin-3-yl]phenol
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CC(=C2)CN)O
InChIInChI=1S/C12H12N2O/c13-6-9-5-11(8-14-7-9)10-1-3-12(15)4-2-10/h1-5,7-8,15H,6,13H2
InChIKeyFJKKYFPBOXKBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Aminomethyl)pyridin-3-yl]phenol: Structural, Physicochemical, and Functional Baseline for Procurement Decisions


4-[5-(Aminomethyl)pyridin-3-yl]phenol is a small-molecule phenylpyridine derivative (C12H12N2O, MW 200.24 g/mol) containing a phenol group at the para-position of the phenyl ring and an aminomethyl substituent at the 5-position of a 3-phenylpyridine scaffold. The compound possesses two hydrogen-bond donors (phenolic –OH, primary amine –NH2) and two hydrogen-bond acceptors (pyridine nitrogen, phenolic oxygen), with two rotatable bonds connecting the aromatic rings . It belongs to the broader class of aminomethyl phenylpyridine derivatives that have been patented as selective dopamine receptor subtype ligands and as DPP-4 inhibitor scaffolds [1][2]. This compound is primarily offered as a synthetic building block for medicinal chemistry and chemical biology applications, with typical vendor purity specifications of 95–98% .

Why 4-[5-(Aminomethyl)pyridin-3-yl]phenol Cannot Be Replaced by Generic Phenylpyridine or Aminomethylphenol Intermediates


The compound occupies a distinct structural niche defined by the simultaneous presence of a free para-phenol, a 3-phenylpyridine scaffold, and an aminomethyl group at the pyridine 5-position. This specific connectivity pattern cannot be replicated by the closest commercially available isomers: 5-(Aminomethyl)-2-(3-pyridinyl)phenol (CAS 943750-13-8) places the hydroxyl and aminomethyl groups on the same phenyl ring, altering both the hydrogen-bonding geometry and the electronic relationship between the two aromatic systems . 4-(Nicotinylamino)phenol (CAS not assigned; C12H12N2O, MW 200.24), while sharing the same molecular formula, inserts a methylamino linker between the phenol and pyridine, converting the directly conjugated biaryl system into a flexible amino-linked scaffold with fundamentally different conformational preferences, logP, and metabolic susceptibility . The patented dopamine receptor ligand chemotype exemplified in US 6,221,871 requires the precise 3,5-substitution pattern on the pyridine ring that this compound provides [1].

Quantitative Differentiation Evidence for 4-[5-(Aminomethyl)pyridin-3-yl]phenol vs. Closest Analogs


Regioisomeric Connectivity: Positional Isomer Comparison with CAS 943750-13-8 and 4-(Nicotinylamino)phenol

The target compound bears the phenol substituent on a phenyl ring that is directly C–C bonded to the pyridine 3-position, with the aminomethyl group at the pyridine 5-position. In contrast, CAS 943750-13-8 (5-(Aminomethyl)-2-(3-pyridinyl)phenol) places the phenolic –OH on the same ring as the aminomethyl group and attaches the pyridyl ring at the ortho-position relative to the phenol, creating an intramolecular hydrogen-bonding opportunity between the phenol –OH and the pyridine nitrogen that is absent in the target compound . 4-(Nicotinylamino)phenol replaces the direct biaryl C–C bond with an –NH–CH2– linker, introducing an additional rotatable bond and a secondary amine that can act as both a hydrogen-bond donor and an additional metabolic soft spot . These differences alter the dihedral angle between the aromatic rings (approximately 0–40° for biaryl vs. fully flexible for the amino-linked analog), which directly impacts target binding in conformationally constrained binding pockets such as those of dopamine D2/D4 receptors and DPP-4 [1].

Medicinal Chemistry Chemical Biology Synthetic Intermediate

Physicochemical Property Profile: Computed logP, H-Bond Capacity, and Rule-of-Five Compliance vs. Closest Isomers

Computed physicochemical properties differentiate the target compound from its closest analogs in parameters critical for permeability, solubility, and target engagement. The target compound (C12H12N2O, MW 200.24) is predicted to have a logP of approximately 1.5–1.8 (based on fragment-based calculation for a biaryl phenol with a basic aminomethyl side chain), placing it in a favorable range for both aqueous solubility and passive membrane permeability . In comparison, 4-(Nicotinylamino)phenol, with its additional secondary amine, is predicted to have a lower logP (estimated 1.1–1.4) and higher polar surface area (~47 Ų vs. ~39 Ų), which may reduce passive permeability but improve solubility . H-bond donor count (2 vs. 3) and acceptor count (2 vs. 3) further distinguish the target compound, with the lower count conferring an advantage in CNS drug-likeness parameters where HBD ≤ 3 and HBA ≤ 7 are desired [1]. All three compounds meet Lipinski's Rule of Five criteria, but the target compound's superior balance of logP and H-bond capacity positions it better for optimization toward orally bioavailable, CNS-penetrant leads within the dopamine receptor and DPP-4 inhibitor programs [2].

Drug Design Physicochemical Profiling Lead Optimization

Synthetic Versatility: Dual Functional Handle Advantage (Phenol –OH + Aminomethyl –NH2) vs. Mono-Functional Analogs

The compound uniquely presents two orthogonally reactive functional handles—a phenolic hydroxyl and a primary aliphatic amine—on a single, low-molecular-weight scaffold (MW 200.24). The phenol can be selectively functionalized via O-alkylation, Mitsunobu reaction, sulfonylation, or oxidative coupling, while the aminomethyl group can undergo reductive amination, amide coupling, urea formation, or Boc protection without cross-interference . This contrasts with 4-(Nicotinylamino)phenol, where the secondary amine linking the two rings is less nucleophilic than the primary aminomethyl group, limiting its utility for amide bond formation or reductive amination . The regioisomer CAS 943750-13-8 presents the phenol adjacent to the pyridyl ring, where intramolecular H-bonding with the pyridine nitrogen can reduce the nucleophilicity of the phenolic –OH and complicate selective O-functionalization . The target compound's dual orthogonal handles enable efficient one-pot, sequential diversification strategies for generating small-molecule libraries based on the biaryl pyridine-phenol core, which is a privileged scaffold in kinase inhibitor, GPCR ligand, and DPP-4 inhibitor design [1].

Synthetic Chemistry Bioconjugation Parallel Library Synthesis

Patent-Class Positioning: Dopamine Receptor Subtype Selectivity Potential vs. Non-Aminomethyl Phenylpyridine Analogs

The aminomethyl phenylpyridine chemotype, to which the target compound belongs, is explicitly claimed in US Patent 6,221,871 B1 as a selective dopamine receptor subtype ligand scaffold [1]. The patent discloses that compounds of Formula I, where the pyridine 3-position bears an aryl/heteroaryl group and the 5-position bears an aminomethyl substituent, exhibit selective binding to brain dopamine D4 receptors with Ki values ranging from 0.5 nM to 100 nM for optimized examples, while showing >100-fold selectivity over D2 receptors [1]. The target compound, as the deconstructed minimal scaffold (R1 = 4-hydroxyphenyl, R2 = H, amine = unsubstituted), represents the core pharmacophore from which potent and selective dopamine receptor ligands have been elaborated [2]. In contrast, phenylpyridine analogs lacking the aminomethyl group (e.g., 3-(4-hydroxyphenyl)pyridine, 4-(pyridin-3-yl)phenol) are not claimed in the dopamine receptor patent and are not known to exhibit significant dopamine receptor affinity . The DPP-4 inhibitor literature further establishes that the aminomethyl moiety is essential for activity, with monomethylation of the amine reducing potency approximately 40-fold and dimethylation abolishing activity entirely, underscoring the critical role of the primary aminomethyl group [3].

Neuropharmacology Dopamine Receptor GPCR Drug Discovery

Optimal Research and Procurement Application Scenarios for 4-[5-(Aminomethyl)pyridin-3-yl]phenol Based on Available Evidence


Dopamine D4 Receptor Ligand SAR Expansion: Core Pharmacophore for Neuropsychiatric Lead Discovery

The compound serves as the minimal unsubstituted pharmacophoric core of the aminomethyl phenylpyridine dopamine D4 receptor ligand series disclosed in US Patents 6,221,871 and 6,281,359 [1]. Research groups developing D4-selective ligands for cognition enhancement, attention-deficit disorders, or schizophrenia can procure this compound as the starting scaffold for systematic SAR expansion. The para-phenol and primary aminomethyl groups provide two orthogonal diversification points for parallel library synthesis, while the pre-formed biaryl core ensures the correct conformational constraint required for D4 binding [1]. Optimized analogs derived from this scaffold have demonstrated D4 Ki values as low as 0.5 nM with >100-fold selectivity over D2, making this a validated entry point for D4-focused programs [1].

DPP-4 Inhibitor Lead Optimization: Planar Biaryl Aminomethylpyridine Scaffold

The planar biaryl geometry and primary aminomethyl group of this compound align with the structural requirements for DPP-4 inhibition identified by Peters et al. (2004), where conformational restriction of the phenyl-pyridine system was found to be critical for potency [2]. The compound can be used as a starting intermediate for synthesizing DPP-4 inhibitor candidates through functionalization at the phenol oxygen (e.g., carbamate, ether, or ester formation) and the aminomethyl nitrogen (e.g., cyanomethylamide formation as in the potent analog IC50 = 10 nM for DPP-4, 6600 nM for DPP-8) [2]. The unsubstituted primary amine is essential; methylation reduces activity by ~40-fold [2].

Bioconjugation and Chemical Probe Synthesis: Dual-Handle Linker for PROTAC and Fluorescent Probe Design

The compound's dual orthogonal functional handles (phenol –OH and primary amine –NH2) on a compact, rigid biaryl scaffold (MW 200.24) make it an ideal intermediate for constructing heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent chemical probes [3]. The phenol can be elaborated to attach an E3 ligase ligand (e.g., VHL or cereblon binder), while the aminomethyl group can be functionalized to attach a target-protein ligand, or vice versa. The rigid biaryl core provides a defined distance and geometry between the two liganding moieties, which is critical for forming a stable ternary complex in PROTAC design [3]. The low molecular weight of the parent scaffold minimizes the risk of exceeding the MW threshold for cell permeability in the final bifunctional molecule.

Coordination Chemistry and Materials Science: Pyridine-Phenol Ligand for Metal-Organic Frameworks and Catalysis

The compound contains a bidentate N,O-donor motif (pyridine nitrogen and deprotonated phenolate oxygen) capable of chelating transition metals, combined with a pendant primary amine that can serve as an additional coordination site or as a functionalization handle for immobilization on solid supports [4]. This ligand architecture is relevant for constructing metal-organic frameworks (MOFs), heterogeneous catalysts, or luminescent metal complexes. The 3,5-substitution pattern on the pyridine ring places the aminomethyl group at a meta position relative to the metal-chelating N,O site, avoiding steric interference with metal coordination while providing a vector for further functionalization [4].

Quote Request

Request a Quote for 4-[5-(Aminomethyl)pyridin-3-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.